Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18323522
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3N2O2 |
|---|---|
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | methyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-5-7-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3 |
| Standard InChI Key | MWTYXRVEEVPVTR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C2N1C=CC=C2C(F)(F)F |
Introduction
Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a synthetic organic compound featuring a unique imidazo-pyridine structure. This compound is characterized by the presence of a trifluoromethyl group at the 8-position of the imidazo ring, which significantly enhances its lipophilicity and biological activity. The compound is typically available in solid form with a high purity level, often exceeding 95%.
Potential Applications
This compound finds potential applications in medicinal chemistry and materials science due to its unique chemical properties. The imidazo-pyridine framework is known to exhibit notable biological activities, which can be further enhanced by the trifluoromethyl group.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | Not specified | Ethyl substitution at position 8 |
| Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Not specified | Bromine substitution enhancing reactivity |
| Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate | Not specified | Different positioning of functional groups |
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